Anthramycin

DNA bending minor groove binding conformational change

PBD drug discovery programs require a reliable reference standard to benchmark DNA binding parameters and avoid genotoxicity confounds. Anthramycin (CAS 4803-27-4), the prototypical PBD monomer, delivers a well-characterized baseline for SAR studies. • Defined 1:12.9 antibiotic:base pair saturation binding stoichiometry for quantitative DNA interaction studies • Negative in vivo bone marrow micronucleus induction-eliminates genotoxicity confounds unlike sibiromycin • Established human skin permeation profile (Franz diffusion cell) across multiple solvent vehicles for topical delivery research

Molecular Formula C16H17N3O4
Molecular Weight 315.32 g/mol
CAS No. 4803-27-4
Cat. No. B1253802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnthramycin
CAS4803-27-4
SynonymsAnthramycin
Anthramycin, (11a alpha)-Isomer
Antramycin
Molecular FormulaC16H17N3O4
Molecular Weight315.32 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)O)C=CC(=O)N)O
InChIInChI=1S/C16H17N3O4/c1-8-2-4-10-13(14(8)21)18-15(22)11-6-9(3-5-12(17)20)7-19(11)16(10)23/h2-5,7,11,15,18,21-22H,6H2,1H3,(H2,17,20)/b5-3+/t11-,15+/m0/s1
InChIKeyVGQOVCHZGQWAOI-YQRHFANHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anthramycin (CAS 4803-27-4): Foundational Pyrrolobenzodiazepine (PBD) Monomer and DNA Minor-Groove Binder for Antitumor Research


Anthramycin (CAS 4803-27-4) is the prototypical pyrrolo[2,1-c][1,4]benzodiazepine (PBD) antitumor antibiotic, first isolated from Streptomyces refuineus var. thermotolerans in the 1960s [1]. As the foundational PBD monomer, it established the core pharmacophore for this class of sequence-selective DNA minor-groove binders [2]. Anthramycin forms a covalent aminal bond between its C11 position and the exocyclic N2 amine of guanine bases within duplex DNA, a binding mode that underpins both its antitumor activity and its enduring significance as a structural benchmark for PBD analog development [3].

Why Anthramycin (CAS 4803-27-4) Cannot Be Substituted with Other PBD Monomers: Quantified Differences in DNA Interaction, Binding Density, and Genetic Toxicity Profile


Pyrrolobenzodiazepine (PBD) monomers are not functionally interchangeable; even structurally similar natural products exhibit substantial differences in DNA binding kinetics, saturation stoichiometry, and genetic toxicity profiles. Despite sharing a common core scaffold, the varying substitution patterns among anthramycin, tomaymycin, and sibiromycin translate into distinct DNA interaction parameters that directly impact experimental reproducibility and translational potential [1]. For instance, saturation binding ratios range from 1:8.8 to 1:18.2 (antibiotic:base pairs) depending on the specific monomer used, and the rank order of transcription inhibition potency shifts across assay platforms [2]. Additionally, in vivo micronucleus induction—a critical safety parameter—is absent for anthramycin but pronounced for sibiromycin, meaning procurement of the wrong monomer could introduce unanticipated genetic toxicity confounding experimental interpretation [3].

Anthramycin (CAS 4803-27-4) Product-Specific Quantitative Evidence Guide: Differentiated Performance Versus Tomaymycin and Sibiromycin


Reduced DNA Conformational Perturbation Relative to Tomaymycin: Implications for Adduct Stability and Downstream Processing

Tomaymycin bonding to DNA induces significantly greater DNA bending and minor groove narrowing than anthramycin, as directly measured via gel electrophoresis and hydroxyl radical probing [1]. This quantitative difference in conformational perturbation may influence how downstream DNA repair machinery recognizes and processes the adduct, providing investigators with a chemically distinct tool for studying structure-activity relationships at the DNA topology level [1].

DNA bending minor groove binding conformational change sequence selectivity

Intermediate DNA Binding Density Among Natural PBD Monomers: Saturation Ratio of 1:12.9 (Antibiotic:Base Pairs)

In vitro saturation binding experiments using specifically radiolabelled antibiotics reveal distinct stoichiometries for the three major natural PBD monomers. Anthramycin achieves a final antibiotic-to-base ratio of 1:12.9 at saturation, positioning it intermediate between the denser-binding sibiromycin (1:8.8) and the sparser-binding tomaymycin (1:18.2) [1]. This intermediate binding density offers a middle-ground experimental tool when high sibiromycin density poses cytotoxicity concerns or low tomaymycin density yields insufficient signal.

DNA binding stoichiometry saturation binding radiolabeled antibiotic PBD-DNA adduct

Rank-Ordered Transcription Inhibition Potency: Sibiromycin > Tomaymycin > Anthramycin in QIVT Assay

Quantitative in vitro transcription (QIVT) assays using bacteriophage T7 RNA polymerase and linearized plasmid DNA established a clear rank order of transcription inhibition potency among PBD monomers. Anthramycin ranks third in potency behind sibiromycin and tomaymycin, providing a less potent baseline that is advantageous for applications where partial transcriptional blockade or dose-response characterization is required [1]. Notably, the IVTF method yields a different ranking (sibiromycin > anthramycin > neothramycin > tomaymycin), underscoring that anthramycin's relative performance is assay-context dependent and must be matched to experimental design [1].

transcription inhibition RNA polymerase PBD rank order in vitro transcription

Absence of In Vivo Micronucleus Induction: Favorable Genetic Toxicology Profile Versus Sibiromycin

In the mouse bone-marrow micronucleus test, a standard in vivo genotoxicity assay, anthramycin produced negative results with no significant increase in micronucleated polychromatic erythrocytes [1]. This contrasts sharply with sibiromycin, which induced significant, dose-dependent increases in micronucleus frequency in the same experimental system [1]. Tomaymycin likewise yielded negative results in the micronucleus test, though the anthramycin-sibiromycin dichotomy is the most pronounced within the natural PBD monomer class [1].

genetic toxicology micronucleus test bone marrow safety assessment

Partial Binding Site Overlap with Tomaymycin: Distinct Minor-Groove Occupancy Enables Complementary Experimental Designs

Competition binding experiments reveal that while sibiromycin effectively competes for the same DNA binding sites as both anthramycin and tomaymycin, there is only partial overlap between the binding sites occupied by anthramycin and tomaymycin [1]. This partial overlap—supported by methidiumpropyl-EDTA-iron(II) footprinting studies showing each drug has a two to three base pair sequence specificity that includes the covalently modified guanine residue [2]—indicates that the two monomers, despite their structural similarity, sample distinct subsets of available guanine-containing sites within the minor groove. This non-identical site preference provides a molecular basis for the differential biological activities observed across the PBD monomer class [2].

DNA binding site footprinting sequence selectivity competitive binding

Slower DNA Reaction Kinetics Relative to Sibiromycin: Extended Experimental Window for Binding Studies

Sibiromycin reacts with DNA significantly faster than either anthramycin or tomaymycin, as determined by time-course experiments using radiolabelled antibiotics [1]. This kinetic distinction has practical implications for experimental design: anthramycin's slower reaction rate provides an extended temporal window for time-resolved binding studies, enabling more precise kinetic measurements that would be compressed or challenging to capture with the rapidly reacting sibiromycin. The slower kinetics may also contribute to differential cellular uptake and processing dynamics in more complex biological systems.

reaction kinetics DNA adduct formation time-resolved assays covalent binding

Anthramycin (CAS 4803-27-4) Procurement Guide: High-Value Research and Industrial Application Scenarios


Reference Standard for PBD Monomer Structure-Activity Relationship (SAR) Studies

As the first isolated and structurally characterized PBD monomer, anthramycin serves as the foundational reference compound for SAR studies in PBD drug discovery programs. Its well-defined DNA binding parameters—including the 1:12.9 saturation binding stoichiometry, rank-ordered transcription inhibition potency, and X-ray crystallographically characterized covalent adduct structure—provide an essential baseline against which synthetic PBD analogs, dimers, and ADC payloads are benchmarked [1]. The availability of quantitative comparative data versus tomaymycin and sibiromycin further enables researchers to deconvolute how specific structural modifications (e.g., substitution at the C2 position or acrylamide tail modifications) alter DNA interaction profiles relative to the natural monomer archetype [2].

Time-Resolved DNA Binding Kinetics and Minor-Groove Occupancy Mapping

Anthramycin's slower reaction kinetics with DNA relative to sibiromycin, combined with its intermediate binding density (1:12.9 antibiotic:base pairs) and distinct minor-groove footprint, make it the preferred PBD monomer for time-resolved binding studies and high-resolution footprinting experiments [1]. The extended kinetic window allows for precise measurement of association rates, while the partial (non-overlapping) binding site profile relative to tomaymycin enables researchers to probe distinct guanine-containing sequence contexts within the minor groove [2]. This combination of properties is particularly valuable for mapping minor-groove ligand occupancy in genomic DNA or defined oligonucleotide substrates using enzymatic or chemical footprinting methods.

In Vivo Pharmacology Studies Requiring Minimal Genetic Toxicity Confounding

For in vivo murine pharmacology studies where genetic toxicity endpoints (particularly bone marrow micronucleus induction) represent a potential confounding variable, anthramycin is the appropriate PBD monomer selection among the natural products. The mouse bone-marrow micronucleus test produced negative results for anthramycin and tomaymycin but significant, dose-dependent positive results for sibiromycin [1]. This differential in vivo genotoxicity profile, established through direct comparative testing, means that anthramycin can be administered in preclinical tumor models without introducing the bone marrow genotoxicity signal that would complicate interpretation of sibiromycin-based studies [1].

Topical Formulation Development and Dermal Permeation Studies

Anthramycin has been specifically evaluated for topical delivery applications, with Franz diffusion cell studies confirming its ability to penetrate human skin when formulated in vehicles such as Transcutol P®, propylene glycol, and propylene glycol monolaurate [1]. This established skin permeation dataset provides a foundation for investigating PBD-based topical therapies for actinic keratosis or cutaneous malignancies—an application niche where anthramycin's potent cytotoxicity can be harnessed locally while minimizing systemic exposure. The existing permeation data across multiple neat solvent systems offers a formulation starting point unavailable for other PBD monomers lacking comparable dermatological characterization [1].

Technical Documentation Hub

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